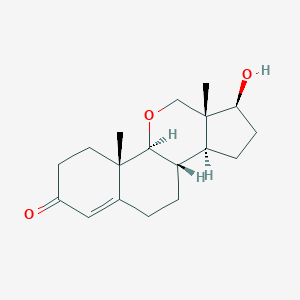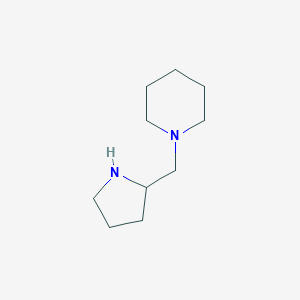
1-(Pyrrolidin-2-ylmethyl)piperidine
Overview
Description
“1-(Pyrrolidin-2-ylmethyl)piperidine” is a compound with the molecular formula C10H20N2 and a molecular weight of 168.28 . It is also known by its IUPAC name "1- (2-pyrrolidinylmethyl)piperidine" .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, one method involves the alkylation of azoles with N-Cbz-prolinol mesylate or its analogues, followed by deprotection . Another study reported the synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization using readily available imine and terminal dihaloalkanes in a flow microreactor .Molecular Structure Analysis
The molecular structure of “1-(Pyrrolidin-2-ylmethyl)piperidine” includes a six-membered piperidine ring and a five-membered pyrrolidine ring . The InChI code for this compound is "1S/C10H20N2/c1-2-7-12(8-3-1)9-10-5-4-6-11-10/h10-11H,1-9H2" .Chemical Reactions Analysis
In terms of chemical reactions, one study reported the synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes . Another study presented a selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the cascade reactions of N-substituted piperidines .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Pyrrolidin-2-ylmethyl)piperidine” include a molecular weight of 168.28 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . .Scientific Research Applications
Synthesis of Azoles
- Scientific Field: Organic Chemistry .
- Application Summary: “1-(Pyrrolidin-2-ylmethyl)piperidine” is used in the synthesis of 1H-azoles, including pyrazoles, imidazoles, and 1,2,4-triazoles .
- Methods of Application: The compound is used in the alkylation of azoles with N-Cbz-prolinol mesylate or its analogues, followed by deprotection . This two-step method allows for the synthesis of the title compounds in 16–65% yields .
- Results: The utility of the procedure has been demonstrated by multigram preparation of a 15-member building block mini-library for the lead-oriented synthesis of compound libraries .
Production of Rubber Accelerators
- Scientific Field: Industrial Chemistry .
- Application Summary: Piperidine derivatives, such as “1-(Pyrrolidin-2-ylmethyl)piperidine”, are used in the production of rubber accelerators .
- Results: The use of these compounds speeds up the vulcanization of rubber .
Inhibition of Oncogenic Kinases
Safety And Hazards
Future Directions
Future research directions could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines, as these compounds represent one of the most important synthetic medicinal blocks for drug construction . Additionally, the design of new pyrrolidine compounds with different biological profiles could be another area of interest .
properties
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-7-12(8-3-1)9-10-5-4-6-11-10/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIDBVVEYLMRSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398324 | |
| Record name | 1-(pyrrolidin-2-ylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidin-2-ylmethyl)piperidine | |
CAS RN |
112906-37-3 | |
| Record name | 1-(pyrrolidin-2-ylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B58446.png)
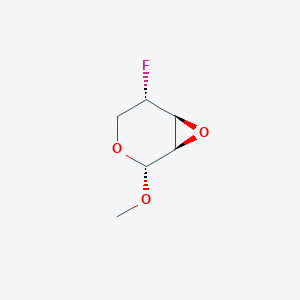
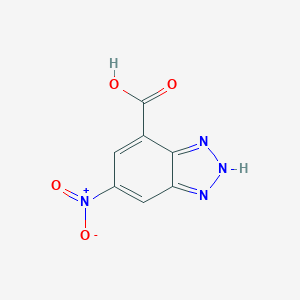

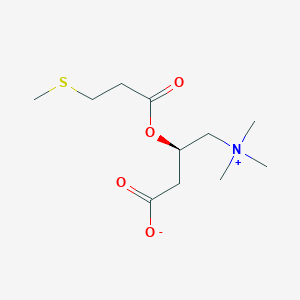
![Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B58456.png)






